molecular formula C13H10F3N B13355483 2,4-Difluoro-N-(4-fluorobenzyl)aniline

2,4-Difluoro-N-(4-fluorobenzyl)aniline

Cat. No.: B13355483
M. Wt: 237.22 g/mol
InChI Key: AQKIMCOJXTXPOV-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(4-fluorobenzyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of fluorine atoms at the 2 and 4 positions on the aniline ring and an additional fluorine atom on the benzyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-(4-fluorobenzyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-difluoroaniline is reacted with 4-fluorobenzyl chloride in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(4-fluorobenzyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

2,4-Difluoro-N-(4-fluorobenzyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-(4-fluorobenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules, leading to increased binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Lacks the benzyl group and has different reactivity and applications.

    4-Fluorobenzylamine: Lacks the difluoro substitution on the aniline ring and has different chemical properties.

    2,4-Difluorobenzylamine: Similar structure but lacks the fluorine atom on the benzyl group.

Uniqueness

2,4-Difluoro-N-(4-fluorobenzyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

2,4-difluoro-N-[(4-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H10F3N/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7,17H,8H2

InChI Key

AQKIMCOJXTXPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)F

Origin of Product

United States

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